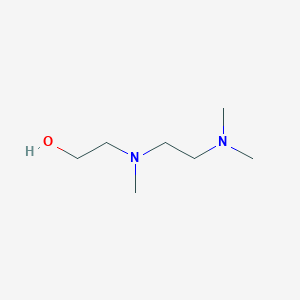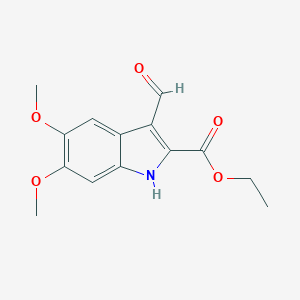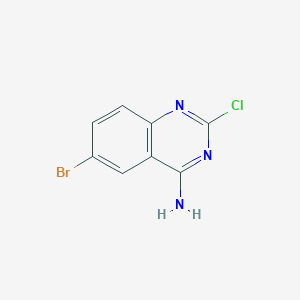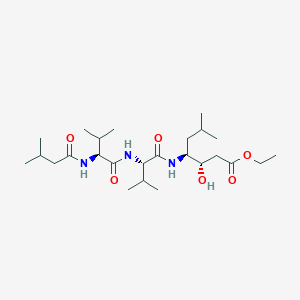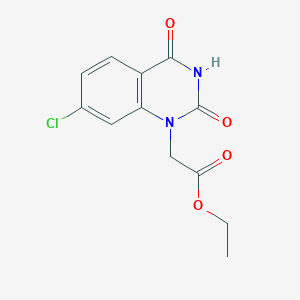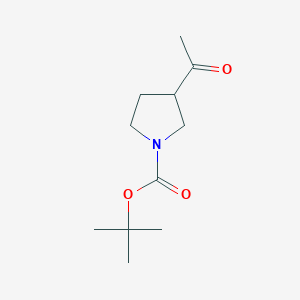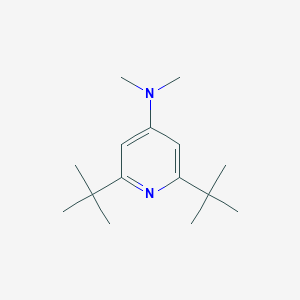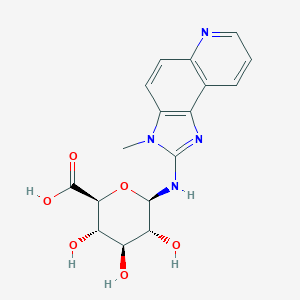
3-Butenoic acid
Overview
Description
Vinylacetic acid, also known as 3-butenoic acid, is an organic compound with the molecular formula C4H6O2. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. Vinylacetic acid is used in various chemical reactions and industrial applications due to its reactive vinyl group and carboxylic acid functionality .
Mechanism of Action
Target of Action
3-Butenoic acid, also known as Vinylacetic acid, is utilized in the synthesis of various compounds It’s known to interact with enzymes involved in the fatty acid biosynthesis pathway .
Mode of Action
It’s known that heterologous thioesterases can convert a fatty acid biosynthesis intermediate inEscherichia coli to butenoic acid . This suggests that this compound may interact with its targets, leading to changes in the fatty acid biosynthesis pathway.
Biochemical Pathways
This compound is involved in the fatty acid biosynthesis pathway . It’s used to dynamically switch the metabolic flux from fatty acid biosynthesis to butenoic acid production after achieving enough cell mass of the host . This process involves the conversion of a fatty acid biosynthesis intermediate to butenoic acid by heterologous thioesterases .
Result of Action
The result of this compound’s action is the production of butenoic acid from a fatty acid biosynthesis intermediate . This process is critical for achieving high titer and yield of the product . The production of butenoic acid can have various downstream effects, depending on the specific context and application.
Biochemical Analysis
Biochemical Properties
3-Butenoic acid plays a role in biochemical reactions, particularly in the fatty acid biosynthesis pathway . Heterologous thioesterases can convert a fatty acid biosynthesis intermediate in Escherichia coli to this compound
Cellular Effects
It is known that the metabolic flux from the fatty acid biosynthesis pathway to this compound is critical after achieving enough cell mass of the host .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the fatty acid biosynthesis pathway . It is converted from a fatty acid biosynthesis intermediate by heterologous thioesterases
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway . It is converted from a fatty acid biosynthesis intermediate by heterologous thioesterases
Preparation Methods
Vinylacetic acid can be synthesized through several methods:
Hydrolysis of Allyl Cyanide: This method involves the hydrolysis of allyl cyanide in the presence of concentrated hydrochloric acid.
Carbonation of Allylmagnesium Bromide: This method involves the carbonation of allylmagnesium bromide, which is prepared from allyl bromide and magnesium.
Industrial Production: Industrially, vinylacetic acid can be produced by the hydrolysis of allyl cyanide or through the carbonation of allylmagnesium bromide.
Chemical Reactions Analysis
Vinylacetic acid undergoes various chemical reactions due to its reactive vinyl group and carboxylic acid functionality:
Oxidation: Vinylacetic acid can be oxidized to produce acetic acid and other oxidation products.
Reduction: The compound can be reduced to produce butanoic acid.
Substitution: Vinylacetic acid can undergo substitution reactions with various reagents to form different derivatives.
Polymerization: The vinyl group in vinylacetic acid can participate in polymerization reactions to form polymers.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for polymerization reactions .
Scientific Research Applications
Vinylacetic acid has several scientific research applications:
Comparison with Similar Compounds
Vinylacetic acid can be compared with other similar compounds such as:
Acrylic Acid: Both vinylacetic acid and acrylic acid contain a vinyl group and a carboxylic acid group. acrylic acid has a simpler structure with only one carbon-carbon double bond.
Crotonic Acid: Crotonic acid is another similar compound with a vinyl group and a carboxylic acid group. It differs from vinylacetic acid in the position of the double bond.
Vinyl Acetate: Vinyl acetate is an ester of vinyl alcohol and acetic acid.
Vinylacetic acid is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-17-5 | |
| Record name | 3-Butenoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211539 | |
| Record name | 3-Butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-38-7, 28391-17-5 | |
| Record name | 3-Butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Butenoic acid, also known as vinylacetic acid, has a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic characterization, it does mention the use of 1H and 13C NMR to confirm its structure when isolated from Streptomyces koyangensis strain VK-A60. []
A: Yes, research indicates that this compound can participate in palladium-catalyzed reactions. For instance, its self-metathesis yields β-hydromuconic acid with high selectivity, which can be further hydrogenated to produce adipic acid. []
A: Studies show that this compound, in the presence of a palladium(0) complex with tertiary phosphine ligands, undergoes carbonylative cyclization. This reaction results in the formation of methylsuccinic anhydride and glutaric anhydride. [] Further research suggests that palladium-containing cyclic esters are likely intermediates in this reaction. []
A: Research on 4-phenyl-3-butenoic acid and its derivatives revealed that structural modifications significantly impact their antifungal activity against Phellinus tremulae, Ophiostoma crassivaginatum, and Ophiostoma piliferum. [] The presence and position of substituents on the aromatic ring, as well as alterations to the butenoic acid moiety, influenced the level of fungal growth inhibition.
A: Yes, 4-phenyl-3-butenoic acid (PBA) acts as a potent mechanism-based inhibitor of PHM. [, , ] It has been shown to selectively inhibit PHM without affecting the activity of peptidyl-α-hydroxyglycine α-amidating lyase, the enzyme responsible for the second step in α-amidation. [, ]
A: PBA inhibits PHM by lowering the Vmax of the enzyme without affecting its Km. [, ] This suggests a non-competitive mode of inhibition. While the exact mechanism remains to be fully elucidated, covalent modification of the enzyme has been proposed. [, ]
A: Interestingly, research demonstrates that PHM can metabolize PBA, generating two hydroxylated products: 2-hydroxy-4-phenyl-3-butenoic acid and its allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid. [] This metabolism occurs concurrently with PHM inactivation. []
A: The fact that PHM, an enzyme primarily known for hydroxylating glycine-extended peptides, can also metabolize PBA suggests that its physiological functions might extend beyond peptide amidation. [] This finding opens up new avenues for investigating PHM's roles in various biological processes.
A: Studies show that 4-phenyl-3-butenoic acid (PBA) exhibits anti-inflammatory and potential anti-tumorigenic effects. In tumorigenic cell lines like WBras1 and H2009, PBA demonstrated growth inhibition, increased gap junction intercellular communication, and modulated the activation of p38 MAPK and JNK signaling pathways. []
A: Interestingly, PBA's effects appear to be selective towards tumorigenic cells. At concentrations that significantly impacted tumorigenic cells, PBA showed reduced or no effects on non-tumorigenic cell lines like WBneo3 and human bronchial epithelial cells. [] This selectivity makes it an interesting candidate for further investigation as a potential anti-cancer agent.
A: Yes, derivatives of this compound, particularly those containing a terminal alkene group, have shown potential in nanomaterial synthesis. For example, this compound can mediate the synthesis of vinyl-terminated gold nanoprisms and nanooctahedra. []
A: The presence of terminal double bonds on the surface of these gold nanoparticles allows for further functionalization. [] They can be used as building blocks for more complex nanostructures. For instance, they can be readily encapsulated with polymers like N-isopropylacrylamide (NIPAM) through free radical polymerization. []
A: Yes, research has identified that Streptomyces koyangensis strain VK-A60 produces 4-phenyl-3-butenoic acid. [, ] This compound exhibits antifungal activity against various plant pathogens. []
A: ** Yes, Pseudomonas aeruginosa produces L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antimetabolite. [, ] Its biosynthesis involves a five-gene cluster and potentially utilizes a thiotemplate mechanism. []
A: ** AMB exhibits antibiotic and toxic properties. [] It inhibits the growth of Erwinia amylovora, the bacterium responsible for fire blight in plants. [] Additionally, it demonstrates some inhibitory effects on seed germination. []
A: Research shows that the AMB biosynthesis (ambABCDE) and transport genes from Pseudomonas aeruginosa can be successfully expressed in Pseudomonas fluorescens CHA0. [] This engineered strain exhibited inhibitory activity against Erwinia amylovora and interfered with seed germination, highlighting the potential of AMB production for biocontrol applications. []
A: Yes, molecular mechanics and extended Huckel molecular orbital (EHMO) calculations have been employed to investigate the structure and reactivity of palladium(0) complexes with this compound and other unsaturated carboxylic acids. [] These studies provided insights into the formation and stability of π-complexes and metallacycles, aiding in understanding the mechanism of carbonylative cyclization reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

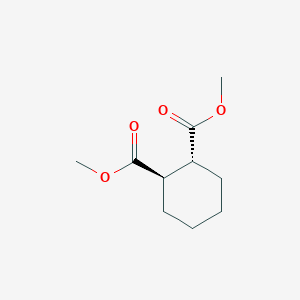
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
